Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate

Description

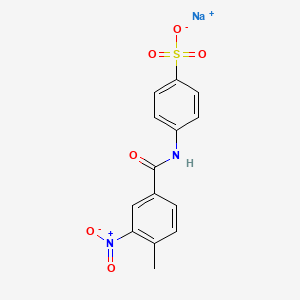

Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate (CAS No. 84029-45-8, EC No. 281-719-9) is a synthetic organic compound characterized by a benzenesulphonate core substituted with a 4-methyl-3-nitrobenzoylamino group. It is registered under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) with the identifier Reach_2969 . Key properties include a log octanol-water partition coefficient (log Kow) of -4.7 and moderate aqueous solubility (540 mg/L), indicating hydrophilic behavior .

Properties

CAS No. |

84029-45-8 |

|---|---|

Molecular Formula |

C14H11N2NaO6S |

Molecular Weight |

358.30 g/mol |

IUPAC Name |

sodium;4-[(4-methyl-3-nitrobenzoyl)amino]benzenesulfonate |

InChI |

InChI=1S/C14H12N2O6S.Na/c1-9-2-3-10(8-13(9)16(18)19)14(17)15-11-4-6-12(7-5-11)23(20,21)22;/h2-8H,1H3,(H,15,17)(H,20,21,22);/q;+1/p-1 |

InChI Key |

YLDIMJOASVRWAO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate typically involves the nitration of 4-methylbenzoic acid followed by sulfonation and subsequent reaction with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Reduction of Nitro Groups

The nitro group undergoes reduction to form an amine, a critical step for functionalization:

-

Reagents : Tin chloride (SnCl₂) in aqueous HCl, sodium sulfide in alcohol, or catalytic hydrogenation (Pd/C or Pt catalysts) .

-

Conditions : Solvents include ethanol, dioxane, or DMF; temperatures range from room temperature to 60°C .

-

Mechanism : Nitro groups are reduced to amino groups, enabling further reactions (e.g., coupling or substitution) .

| Reduction Method | Reagent | Solvent | Temperature Range | Timeframe |

|---|---|---|---|---|

| Tin chloride reduction | SnCl₂, HCl | Ethanol, H₂O | 0–60°C | 1–64 h |

| Catalytic hydrogenation | H₂, Pd/C or Pt catalyst | THF, DMF | 0–150°C | 30 min–48 h |

Sulfonation and Substitution Reactions

The sulfonate group participates in nucleophilic aromatic substitution and sulfonation processes:

-

Benzylic Bromination : NBS (N-bromosuccinimide) and benzoyl peroxide in inert solvents (e.g., CCl₄) introduce bromine at benzylic positions .

-

Thiol Formation : Brominated intermediates react with thioacetamide in chloroform to form thiols .

-

Cross-Coupling : Thiols react with bromides using bases (e.g., triethylamine) in solvents like THF or acetonitrile .

| Reaction Type | Reagent | Solvent | Temperature | Timeframe |

|---|---|---|---|---|

| Benzylic bromination | NBS, benzoyl peroxide | CCl₄, CH₂Cl₂ | 0–60°C | 30 min–48 h |

| Thiol formation | Thioacetamide | Chloroform | 0–60°C | 30 min–48 h |

| Cross-coupling | Base (e.g., TEA) | THF, acetonitrile | 0–60°C | 30 min–48 h |

Functional Group Protection/Deprotection

Strategic protection of reactive groups (e.g., BOC or FMOC) enables selective reactions:

-

BOC Protection : Di-t-butyl-dicarbonate in THF or DMF at 0–40°C .

-

FMOC Protection : 9-Fluorenylmethyl chloroformate with Na₂CO₃ in methanol/dioxane .

-

Deprotection : Trifluoroacetic acid (TFA) in haloform solvents or DMF removes BOC groups .

Horner-Emmons Condensation

This reaction is used to form stilbene derivatives:

-

Reagents : Triethylphosphite, p-nitrobenzaldehyde, and bases (e.g., potassium t-butoxide) .

-

Conditions : Solvents like DMF or THF; temperatures up to 150°C .

Biological and Chemical Reactivity

The compound’s nitro and sulfonate groups enable interactions with biological targets:

-

Reduction in Biological Systems : Nitro groups generate reactive intermediates that may interact with proteins/nucleic acids.

-

Oxidation/Reduction : Reacts with oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., H₂/Pd).

Scientific Research Applications

Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a marker in various biological studies.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Structural Features

The compound belongs to the sodium benzenesulphonate family, which includes derivatives with diverse substituents. Key structural analogs and their differences are outlined below:

Key Observations :

- The target compound uniquely combines a nitrobenzoylamino group with a methyl substituent, distinguishing it from azo-based dyes (e.g., Acid Orange derivatives) .

- Unlike azo dyes, which degrade into aromatic amines (some carcinogenic), the nitroamide structure may confer greater chemical stability but could introduce different toxicological profiles .

Physicochemical Properties

Comparative data for solubility, log Kow, and environmental partitioning:

Key Observations :

Environmental Behavior and Toxicity

- Toxicity Classification: Classified as “Dye, Solid, Toxic” under international transport regulations, similar to Sodium 4-(4-dimethylaminophenylazo)benzenesulphonate . However, nitroaromatic compounds may generate reactive metabolites (e.g., nitroso intermediates), necessitating further toxicological evaluation .

Regulatory Status

- The target compound was registered under REACH on 31/05/2018, alongside other sodium benzenesulphonates (e.g., Sodium 4-(dimethylamino)benzenesulphonate) .

Q & A

What are the key physicochemical properties of Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate critical for environmental fate assessments?

Answer:

The compound’s environmental behavior is influenced by its hydrophilicity and partitioning properties. Key parameters include:

Methodological Insight:

Use quantitative structure-activity relationship (QSAR) models to predict biodegradation or toxicity. Validate experimentally via OECD 301 series tests for biodegradability.

How does the hydrophilicity of this compound influence its transport in aquatic systems?

Answer:

The low logKow (-4.7) indicates high water solubility, favoring dissolution in aqueous environments over sediment or lipid phases. This property increases its mobility in surface water but reduces adsorption to organic matter.

Advanced Consideration:

Design column leaching experiments (e.g., using HPLC-grade sand and humic acid) to simulate transport in soil-water systems. Couple with LC-MS/MS to track spatial distribution.

What analytical methodologies are recommended for detecting trace levels of this compound in environmental matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to the compound’s polar nature and sulfonate group. Key steps:

Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges.

Chromatography: Reverse-phase C18 column with mobile phase buffered at pH 3–5 to enhance ionization.

Detection: Negative-ion mode ESI-MS/MS for high sensitivity .

Validation: Include recovery studies (spiked samples) and matrix-matched calibration to address ion suppression.

Are there known degradation pathways for this compound under UV irradiation or microbial action?

Answer:

The nitro (-NO₂) and sulphonate (-SO₃⁻) groups are reactive sites. Hypothesized pathways:

- Photolysis: Nitro reduction to amine under UV light, forming intermediates like 4-methyl-3-aminobenzamide derivatives.

- Microbial Degradation: Anaerobic conditions may reduce nitro groups via nitroreductases, but limited evidence exists .

Methodological Approach:

Conduct photostability tests (ICH Q1B guidelines) using a solar simulator. For microbial studies, use OECD 308 sediment-water systems and monitor via high-resolution MS.

How does the compound’s inclusion in REACH tonnage data impact laboratory handling protocols?

Answer:

The REACH registration (ID: Reach_2969) implies obligations under Annex VII (1–10 tonnes/year). Key compliance steps:

Risk Assessment: Use Safety Data Sheets (SDS) to identify hazards (e.g., aquatic toxicity).

Waste Management: Neutralize sulphonate groups via ion-exchange resins before disposal.

Exposure Control: Implement fume hoods and personal protective equipment (PPE) during synthesis.

Advanced Strategy: Collaborate with regulatory experts to preemptively assess endocrine disruption potential, as similar sulphonates are flagged in EPA screenings .

What experimental approaches elucidate interactions between this compound and microbial cell membranes?

Answer:

The sulphonate group may disrupt membrane integrity via electrostatic interactions. Techniques include:

- Fluorescence Anisotropy: Use DPH probes to measure membrane fluidity changes.

- TEM Imaging: Visualize membrane damage in E. coli or B. subtilis after exposure.

- Surface Plasmon Resonance (SPR): Quantify binding affinity to lipid bilayers .

Data Interpretation: Compare results to structurally analogous surfactants (e.g., Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate ) to infer mechanism.

How can researchers resolve discrepancies in reported logKow values for this compound?

Answer:

Discrepancies may arise from measurement methods (shake-flask vs. HPLC-derived). Recommendations:

Experimental Replication: Use OECD 117 guidelines for shake-flask determination.

Computational Cross-Check: Apply software like EPI Suite or ACD/LogP with fragment-based corrections.

Literature Review: Prioritize peer-reviewed studies over regulatory screenings .

Case Study: A logKow of -4.7 aligns with high hydrophilicity, but validate via experimental partitioning in octanol/water systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.